2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride
CAS No.: 1803596-01-1
Cat. No.: VC4608736
Molecular Formula: C10H14ClN3
Molecular Weight: 211.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803596-01-1 |
|---|---|
| Molecular Formula | C10H14ClN3 |
| Molecular Weight | 211.69 |
| IUPAC Name | 2-(2,3-dihydroindol-1-yl)ethanimidamide;hydrochloride |
| Standard InChI | InChI=1S/C10H13N3.ClH/c11-10(12)7-13-6-5-8-3-1-2-4-9(8)13;/h1-4H,5-7H2,(H3,11,12);1H |
| Standard InChI Key | HJPTUHRUZJGZCJ-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)CC(=N)N.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 2,3-dihydroindole (indoline) core, a partially saturated indole derivative, connected to an ethanimidamide group via a methylene bridge. The indoline system consists of a benzene ring fused to a five-membered nitrogen-containing ring, while the ethanimidamide moiety introduces a terminal amidine functional group () . The hydrochloride salt form enhances stability and solubility in polar solvents.
Key structural identifiers include:
-
IUPAC Name: 2-(2,3-dihydroindol-1-yl)ethanimidamide hydrochloride
Physicochemical Properties
The compound’s molecular weight (175.23 g/mol ) and predicted collision cross-section (CCS) values suggest moderate polarity, with a CCS of 137.8 Ų for the adduct . The amidine group confers basicity, with protonation likely occurring at the imine nitrogen. The hydrochloride salt form increases aqueous solubility, a critical factor for biological applications.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 175.23 g/mol | |
| CAS Registry Number | 1016885-73-6 | |
| DSSTox Substance ID | DTXSID501282161 |
Synthetic Pathways and Precursors
Synthesis of the Base Compound
While no direct synthesis protocol for 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride is documented in the literature, analogous amidine syntheses suggest plausible routes. A common strategy involves the reaction of indoline with a bromoethyl nitrile intermediate, followed by conversion of the nitrile group to an amidine via the Pinner reaction . For example:
-
Alkylation: Indoline reacts with 2-bromoacetonitrile to form 2-(indolin-1-yl)acetonitrile.
-
Amidine Formation: The nitrile undergoes acid-catalyzed reaction with ammonia to yield the amidine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Related Intermediates
The amine precursor, 2-(2,3-dihydro-1H-indol-1-yl)ethanamine (CAS 46006-95-5), shares structural similarity and is commercially available at prices ranging from $45 to $170 per gram . Its synthesis from indoline and 2-bromoethylamine hydrobromide has been reported , highlighting the modularity of indoline-based chemistry.
| GHS Code | Hazard Statement | Precautionary Measure |
|---|---|---|
| GHS05 | Corrosive | Use face shields and gloves |
| GHS07 | Health hazard | Avoid inhalation and contact |
| Vendor | Purity | Price (per gram) | Packaging |
|---|---|---|---|
| TRC | >95% | $900 | 50 mg |
| Biosynth Carbosynth | 98% | $230 | 250 mg |
Prices reflect the hydrochloride salt’s scarcity and complex synthesis .
Future Directions and Research Gaps
Despite its structural novelty, no peer-reviewed studies or patents specifically addressing 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride were identified . Critical research opportunities include:
-
Pharmacological Screening: Evaluate activity against cancer, infectious diseases, or neurological disorders.
-
Synthetic Optimization: Develop scalable, cost-effective routes to enable large-scale production.
-
Structure-Activity Relationships (SAR): Modify the indoline or amidine moieties to enhance potency or selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume